(3-Methylcyclopentyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methylcyclopentyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-2-3-7(4-6)5-8/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGLUIXQRLCKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methylcyclopentyl Methanamine
Direct Amination Approaches
Direct amination methods involve the formation of the carbon-nitrogen bond at the methyl group attached to the cyclopentyl ring. These are often conceptually straightforward but can present challenges in selectivity.
Alkylation Reactions of Ammonia (B1221849) and Primary Amines
The alkylation of ammonia with a suitable electrophile, such as (3-methylcyclopentyl)methyl halide (e.g., bromide or chloride), represents a classic method for amine synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bearing the leaving group. youtube.com
A primary challenge with this method is controlling the extent of alkylation. nih.gov The initial product, (3-methylcyclopentyl)methanamine, is itself a nucleophile and can compete with ammonia to react with the alkyl halide. This leads to the formation of secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt, resulting in a mixture of products. youtube.com To favor the formation of the primary amine, the reaction is typically carried out using a large excess of ammonia, which, by Le Châtelier's principle, increases the probability of the alkyl halide reacting with ammonia rather than the amine product. youtube.com However, separating the desired primary amine from the unreacted ammonia and the over-alkylated byproducts can be challenging.
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used method for synthesizing amines. masterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with ammonia to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com For the synthesis of this compound, the precursor would be 3-methylcyclopentanecarbaldehyde.
The reaction is typically performed as a one-pot synthesis. The key to its success lies in the choice of the reducing agent. A mild reducing agent is required that selectively reduces the protonated imine (iminium ion) intermediate faster than the starting aldehyde. youtube.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its enhanced reactivity toward iminium ions compared to carbonyl groups at slightly acidic pH. masterorganicchemistry.comyoutube.com Other common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation (e.g., H₂ over a palladium or platinum catalyst). masterorganicchemistry.comyoutube.comyoutube.com This method generally provides cleaner products and higher yields of the desired primary amine compared to direct alkylation. masterorganicchemistry.com
Indirect Routes via Functional Group Interconversion
Indirect routes offer an alternative pathway to this compound by first constructing a molecule with a different nitrogen-containing functional group at the desired position, followed by a reduction step.
Reduction of Nitriles
The reduction of a nitrile (cyano group) is a reliable method for the preparation of primary amines. The synthesis of this compound via this route begins with (3-methylcyclopentyl)carbonitrile. This nitrile can be reduced to the target amine using powerful reducing agents.
The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to protonate the resulting intermediate and yield the primary amine. Catalytic hydrogenation can also be employed for the reduction of nitriles. This method is highly effective and typically produces the primary amine in good yield.
Reduction of Amides
Similar to the reduction of nitriles, the reduction of amides provides a robust route to amines. libretexts.org The required starting material for this synthesis is (3-methylcyclopentyl)carboxamide. This primary amide can be prepared from the corresponding carboxylic acid or its derivatives.
The reduction is most effectively carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction converts the carbonyl group of the amide directly into a methylene (B1212753) (CH₂) group without cleaving the carbon-nitrogen bond, thus furnishing this compound. This is a general and high-yielding method for amine synthesis.
Reduction of Nitro Compounds
The reduction of a nitro group is another fundamental transformation that yields a primary amine. This route would start with 1-(nitromethyl)-3-methylcyclopentane. The nitro group can be reduced to an amino group using several well-established methods.
One of the most common methods is catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. libretexts.org Alternatively, the reduction can be accomplished using metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). libretexts.org These methods are generally efficient and tolerate a variety of other functional groups, making them a valuable tool in organic synthesis.
Gabriel Amine Synthesis and Analogous Phthalimide-Based Methods
The Gabriel synthesis is a robust and widely used method for the preparation of primary amines, effectively avoiding the over-alkylation often encountered with direct alkylation of ammonia. wikipedia.orgmasterorganicchemistry.com This method utilizes the phthalimide (B116566) anion as a surrogate for the ammonia anion (H₂N⁻). wikipedia.org
The synthesis proceeds in two main stages. First, potassium phthalimide is treated with a primary alkyl halide, such as (3-methylcyclopentyl)methyl halide. The nucleophilic phthalimide anion displaces the halide in an Sₙ2 reaction to form an N-alkylphthalimide intermediate. masterorganicchemistry.comyoutube.com A key advantage of this step is that the resulting N-alkylphthalimide is no longer nucleophilic, which prevents further alkylation reactions. masterorganicchemistry.comorganic-chemistry.org
In the second stage, the intermediate is cleaved to release the desired primary amine. youtube.com While acidic hydrolysis can be used, a more common and often milder method is hydrazinolysis, known as the Ing–Manske procedure. wikipedia.org This involves reacting the N-alkylphthalimide with hydrazine (B178648) (N₂H₄), which results in the formation of the free primary amine and a stable phthalhydrazide (B32825) precipitate that can be easily removed from the reaction mixture. wikipedia.org
Table 1: Key Stages of the Gabriel Synthesis for this compound
| Stage | Description | Reactants | Key Intermediate/Product |
|---|---|---|---|
| 1. N-Alkylation | The phthalimide anion acts as a nucleophile, attacking the primary alkyl halide in an Sₙ2 reaction. | Potassium phthalimide, (3-Methylcyclopentyl)methyl halide | N-((3-Methylcyclopentyl)methyl)phthalimide |
| 2. Cleavage | The N-alkylphthalimide is cleaved to liberate the primary amine. Hydrazinolysis is a common method. | N-((3-Methylcyclopentyl)methyl)phthalimide, Hydrazine (N₂H₄) | this compound, Phthalhydrazide |
Although effective for primary alkyl halides, the Gabriel synthesis generally fails with secondary alkyl halides. wikipedia.org Alternative reagents, such as the sodium salt of saccharin (B28170) or di-tert-butyl-iminodicarboxylate, have been developed to overcome some of the limitations of traditional phthalimide chemistry, sometimes offering milder hydrolysis conditions. wikipedia.org
Hofmann and Curtius Rearrangements
The Hofmann and Curtius rearrangements are powerful reactions for synthesizing primary amines from carboxylic acid derivatives. Both reactions proceed through a key isocyanate intermediate and result in the loss of one carbon atom, typically as carbon dioxide. wikipedia.orgmasterorganicchemistry.com
Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgyoutube.com To synthesize this compound, the required starting material would be (3-methylcyclopentyl)acetamide. The reaction is traditionally carried out by treating the amide with bromine (Br₂) and a strong aqueous base like sodium hydroxide (B78521) (NaOH). wikipedia.orgmasterorganicchemistry.com This combination forms sodium hypobromite (B1234621) in situ, which reacts with the amide. wikipedia.org The process involves the migration of the alkyl group (3-methylcyclopentyl) from the carbonyl carbon to the nitrogen atom, leading to the formation of an isocyanate intermediate. wikipedia.orgyoutube.com This isocyanate is then hydrolyzed in the aqueous solution to an unstable carbamic acid, which spontaneously decarboxylates to yield the final primary amine. wikipedia.orgorganic-chemistry.org
Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate, with the loss of nitrogen gas (N₂). wikipedia.orgnumberanalytics.com This isocyanate intermediate can then be hydrolyzed by water to produce a primary amine and carbon dioxide. organic-chemistry.orgwikipedia.org For the synthesis of this compound, the precursor would be (3-methylcyclopentyl)acetyl azide. This acyl azide is typically prepared from the corresponding acyl halide or carboxylic acid. organic-chemistry.org A key feature of the Curtius rearrangement is that the decomposition is a concerted process, where the alkyl group migrates as the nitrogen gas leaves, and it occurs with full retention of the migrating group's stereochemistry. wikipedia.orgnumberanalytics.com
Table 2: Comparison of Hofmann and Curtius Rearrangements
| Feature | Hofmann Rearrangement | Curtius Rearrangement |
|---|---|---|
| Starting Material | Primary Amide (e.g., (3-Methylcyclopentyl)acetamide) | Acyl Azide (e.g., (3-Methylcyclopentyl)acetyl azide) |
| Key Reagents | Br₂ and NaOH (or other halogen/base combinations) | Heat (thermal decomposition) |
| Key Intermediate | Isocyanate | Isocyanate |
| Byproducts | CO₂, NaBr, H₂O | N₂, CO₂ (upon hydrolysis) |
| Reaction Conditions | Typically strongly basic aqueous solution. chem-station.com | Often milder thermal conditions; can be done in non-aqueous solvents. numberanalytics.com |
Chemo- and Regioselective Synthesis Considerations
In the context of synthesizing this compound via the methods discussed, regioselectivity is inherently controlled by the choice of the starting material.
In the Gabriel synthesis , the amine functionality is introduced specifically at the carbon atom that bears the halide in the (3-methylcyclopentyl)methyl halide precursor. The Sₙ2 mechanism ensures a direct and predictable substitution.
Similarly, for the Hofmann and Curtius rearrangements , the regiochemical outcome is predetermined. The reactions transform an amide or acyl azide group into an amine at the exact same position, following the loss of the adjacent carbonyl carbon.
Chemoselectivity, however, can be a more significant consideration, particularly for the traditional Hofmann rearrangement. The use of strong bases and bromine can affect other sensitive functional groups that might be present in more complex substrates. chem-station.comeurekaselect.com This lack of selectivity under harsh conditions can limit its application. The Curtius rearrangement often offers an advantage in this regard, as the formation of the acyl azide and its subsequent thermal decomposition can be performed under conditions that are compatible with a wider range of functional groups. numberanalytics.comrsc.org
Methodological Advancements in this compound Preparation
Research has led to significant improvements in the classical methods for amine synthesis, focusing on milder conditions, higher yields, and greater functional group tolerance.
For the Hofmann rearrangement , a notable advancement is the replacement of the harsh bromine and strong base system. Modified procedures use reagents such as N-bromosuccinimide (NBS) in combination with a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chem-station.com This allows the reaction to be performed in organic solvents like methanol, which can trap the isocyanate intermediate to form a stable carbamate (B1207046), a protected form of the amine. chem-station.com Additionally, hypervalent iodine reagents have emerged as powerful organocatalysts for promoting Hofmann-type rearrangements under green and environmentally friendly conditions. eurekaselect.com
The Curtius rearrangement has also seen advancements through the development of one-pot procedures that avoid the isolation of potentially explosive acyl azides. For example, reagents like propylphosphonic anhydride (B1165640) (T3P®) can mediate the direct conversion of a carboxylic acid to a carbamate in a single step. organic-chemistry.org Another mild and efficient one-pot method allows for the synthesis of Boc-protected amines directly from carboxylic acids, which is highly valuable in multi-step synthesis. organic-chemistry.org
For related structures, such as α-cycloalkylalkyl substituted methanamines, significant progress has been made in asymmetric synthesis . One patented method utilizes 2-hydroxy-3-pinanone, derived from α-pinene, as a chiral auxiliary. This auxiliary directs the stereoselective alkylation of a ketimine intermediate, enabling the synthesis of enantiomerically pure cycloalkyl-substituted methanamines on an industrial scale. google.com Such approaches represent the frontier in producing specific stereoisomers of complex amines.
Table 3: Methodological Advancements in Amine Synthesis
| Reaction | Advancement | Benefit |
|---|---|---|
| Hofmann Rearrangement | Use of NBS and DBU in an organic solvent. chem-station.com | Milder conditions, avoids strong aqueous base, allows for carbamate formation. |
| Hofmann Rearrangement | Use of hypervalent iodine reagents. eurekaselect.com | Green chemistry approach, catalytic system. |
| Curtius Rearrangement | One-pot conversion of carboxylic acids to carbamates (e.g., using T3P®). organic-chemistry.org | Increased efficiency and safety (avoids isolating acyl azides). |
| Asymmetric Synthesis | Use of chiral auxiliaries (e.g., 2-hydroxy-3-pinanone). google.com | Production of enantiomerically pure amines. |
Stereochemical Considerations in 3 Methylcyclopentyl Methanamine Synthesis and Utilization
Enantioselective Synthesis Strategies
The creation of enantiomerically pure (3-Methylcyclopentyl)methanamine is a significant synthetic challenge. As a compound with two stereocenters, it can exist as four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The enantioselective synthesis of a specific stereoisomer requires carefully designed strategies that can introduce chirality in a controlled manner.
While specific, documented methods for the direct enantioselective synthesis of this compound are not extensively reported in readily available literature, general principles of asymmetric synthesis can be applied. One hypothetical approach involves the use of a chiral auxiliary. In this strategy, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For instance, a chiral amine could be used to form an amide with a derivative of 3-methylcyclopentanecarboxylic acid, followed by a diastereoselective reduction of the carbonyl group and subsequent removal of the auxiliary.
Another potential avenue is through catalyst-controlled asymmetric reactions. Chiral catalysts, such as those based on transition metals like rhodium, ruthenium, or iridium, are widely used for the asymmetric hydrogenation of prochiral olefins or ketones. A suitable precursor, such as a 3-methylcyclopentylidene-methanamine derivative, could potentially be hydrogenated using a chiral catalyst to yield the desired enantiomer of this compound with high enantiomeric excess.
The table below outlines some potential, though not specifically documented for this compound, enantioselective synthesis strategies.
| Strategy | Description | Potential Precursor | Key Transformation |
| Chiral Auxiliary | A chiral molecule is temporarily attached to guide the formation of a new stereocenter. | 3-Methylcyclopentanecarboxylic acid | Diastereoselective reduction of an amide or imine derivative. |
| Catalytic Asymmetric Hydrogenation | A chiral catalyst directs the stereoselective addition of hydrogen across a double bond. | 3-Methylenecyclopentanemethanamine or a related imine. | Asymmetric hydrogenation of a C=C or C=N bond. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | Racemic this compound | Selective acylation or deacylation of one enantiomer. |
Diastereoselective Control in Derivative Formation
Once a specific stereoisomer of this compound is obtained, subsequent reactions to form derivatives must be controlled to maintain or selectively create new stereocenters. The existing stereochemistry of the this compound backbone can significantly influence the stereochemical outcome of reactions at the amine functionality or other parts of the molecule. This is known as substrate-controlled diastereoselection.
For example, in the acylation of this compound with a chiral carboxylic acid, the formation of the two possible diastereomeric amides may occur at different rates, leading to a diastereomeric excess. The steric hindrance imposed by the methyl group and the conformation of the cyclopentane (B165970) ring will play a crucial role in directing the approach of the acylating agent.
Furthermore, reactions involving the formation of a new stereocenter adjacent to the aminomethyl group can be highly diastereoselective. For instance, the addition of a nucleophile to an imine formed from a chiral this compound would likely favor the formation of one diastereomer over the other due to the steric and electronic influence of the chiral scaffold.
The following table illustrates hypothetical examples of diastereoselective control in the formation of derivatives from a single enantiomer of this compound.
| Reaction Type | Reactant | Expected Outcome | Controlling Factors |
| Amide Formation | Chiral Carboxylic Acid | Formation of one diastereomeric amide in excess. | Steric hindrance from the 3-methyl group and cyclopentane ring conformation. |
| Imine-Nucleophile Addition | Aldehyde followed by a Nucleophile | Preferential formation of one diastereomer of the resulting amine. | Facial selectivity dictated by the existing stereocenters. |
| Alkylation | Chiral Alkyl Halide | Potential for diastereoselective formation of a secondary amine. | Steric approach control influenced by the chiral backbone. |
Impact of Stereoisomerism on Molecular Architecture
The cyclopentane ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. The substituents on the ring will preferentially occupy either axial or equatorial positions to minimize steric strain. In the cis-isomers, both the methyl and aminomethyl groups are on the same face of the ring, which can lead to increased steric interactions compared to the trans-isomers, where they are on opposite faces.
These conformational preferences, dictated by the stereochemistry, will influence how the molecule interacts with other molecules, such as receptors or enzymes in a biological system, or how it packs in a crystal lattice. For instance, the accessibility of the lone pair of electrons on the nitrogen atom of the amine can be affected by the proximity of the methyl group, which in turn can influence its nucleophilicity and reactivity.
| Stereoisomer | Relative Position of Substituents | Expected Conformational Features | Potential Impact on Properties |
| cis-(1R,3S) / (1S,3R) | Same face of the ring | Increased steric strain, potentially leading to specific puckered conformations. | Altered reactivity and receptor binding affinity compared to trans-isomers. |
| trans-(1R,3R) / (1S,3S) | Opposite faces of the ring | Reduced steric strain, allowing for more conformational flexibility. | Different packing in the solid state and potentially different biological activity. |
Reactivity and Transformational Chemistry of 3 Methylcyclopentyl Methanamine
Nucleophilic Reactivity of the Primary Amine Moiety
The primary amine acts as the central point for numerous functional group interconversions, including acylation, sulfonylation, and reactions with carbonyls and other electrophiles.
(3-Methylcyclopentyl)methanamine readily reacts with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, in a process known as nucleophilic acyl substitution. This reaction yields N-substituted amides, which are important structural motifs in many biologically active molecules. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond and a leaving group. The general transformation is a reliable method for forming robust C-N bonds. nih.govnih.gov
For instance, the reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-((3-methylcyclopentyl)methyl)acetamide. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) allows for the direct formation of amides from carboxylic acids, which would otherwise be difficult due to acid-base neutralization between the amine and the carboxylic acid. nih.gov
Table 1: Representative Acylation Reactions
| Acylating Agent | Product |
|---|---|
| Acetyl Chloride | N-((3-methylcyclopentyl)methyl)acetamide |
| Benzoyl Chloride | N-((3-methylcyclopentyl)methyl)benzamide |
In a similar fashion to acylation, this compound reacts with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) to form sulfonamides. nih.gov This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the hydrogen chloride that is produced. mdpi.com Sulfonamides are a critical class of compounds, particularly noted for their presence in a wide range of antibacterial drugs. mdpi.com The resulting N-((3-methylcyclopentyl)methyl)sulfonamides are stable compounds, and this reaction provides a standard method for their synthesis. mdpi.comorgsyn.org
Table 2: Representative Sulfonylation Reactions
| Sulfonyl Chloride | Base | Product |
|---|---|---|
| p-Toluenesulfonyl chloride | Triethylamine | N-((3-methylcyclopentyl)methyl)-4-methylbenzenesulfonamide |
The reaction of this compound with aldehydes and ketones is a cornerstone of its reactivity. The initial reaction involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. youtube.com This intermediate then dehydrates under acid-catalyzed conditions to form an imine, also known as a Schiff base. libretexts.orglibretexts.org The formation of imines is reversible and generally requires careful pH control, with a pH around 5 often being optimal. libretexts.orglibretexts.org
A synthetically powerful extension of this reaction is reductive amination . In this process, the imine is not isolated but is reduced in situ to the corresponding secondary amine. wikipedia.orgmasterorganicchemistry.com This one-pot procedure is highly efficient and avoids the problems of over-alkylation that can occur with other methods of amine synthesis. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the protonated iminium ion intermediate much faster than they reduce the starting carbonyl compound. youtube.comwikipedia.orgmasterorganicchemistry.com
Table 3: Reductive Amination with Various Carbonyl Compounds
| Carbonyl Compound | Reducing Agent | Product |
|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methyl-(3-methylcyclopentyl)methanamine |
| Acetone | NaBH(OAc)₃ | N-Isopropyl-(3-methylcyclopentyl)methanamine |
| Cyclohexanone | NaBH₃CN | N-Cyclohexyl-(3-methylcyclopentyl)methanamine |
Primary amines, including this compound, undergo a rapid and efficient addition reaction with isocyanates to produce N,N'-disubstituted ureas. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic central carbon of the isocyanate group. researchgate.net The transformation is generally high-yielding and proceeds under mild, often ambient, conditions without the need for a catalyst. organic-chemistry.org This method is a key strategy for the synthesis of unsymmetrical ureas, which are prevalent in medicinal chemistry and materials science. asianpubs.orggoogle.com
Table 4: Urea Formation with Isocyanates
| Isocyanate | Product |
|---|---|
| Phenyl isocyanate | 1-((3-Methylcyclopentyl)methyl)-3-phenylurea |
| Methyl isocyanate | 1-((3-Methylcyclopentyl)methyl)-3-methylurea |
The reaction of primary aliphatic amines like this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, leads to the formation of a primary aliphatic diazonium salt. Unlike their stable aromatic counterparts, these diazonium salts are highly unstable and readily decompose, extruding nitrogen gas (N₂) to form a carbocation intermediate.
This carbocation can then undergo several competing reaction pathways:
Substitution: Attack by water or other nucleophiles present in the medium yields alcohols.
Elimination: Loss of a proton from an adjacent carbon atom leads to the formation of alkenes.
Rearrangement: The initial carbocation may rearrange to a more stable carbocation via hydride or alkyl shifts before subsequent reaction.
Given the structure of this compound, the initially formed (3-methylcyclopentyl)methyl cation is a primary carbocation. This is likely to undergo a rapid ring expansion via a process analogous to the Tiffeneau-Demjanov rearrangement, leading to a mixture of more stable secondary and tertiary carbocations within a cyclohexyl ring system. The final product mixture would therefore be complex, containing various rearranged alcohols and alkenes, such as 3-methylcyclohexanol (B165635) and 4-methylcyclohexanol, among other isomers.
While direct [3+2] cycloadditions involving the amine itself are not common, the amine group of this compound is a key precursor for forming species that can participate in such reactions. More significantly, it is a critical component in various classical ring-forming reactions.
A prime example is the Pictet-Spengler reaction . In a hypothetical scenario, this compound could condense with an aldehyde containing an appropriately positioned aromatic ring (e.g., a derivative of phenylacetaldehyde). The reaction would first form an imine (Schiff base), which would then undergo an intramolecular electrophilic substitution reaction, where the aromatic ring attacks the iminium carbon to form a new heterocyclic ring, such as a tetrahydroisoquinoline derivative. This reaction demonstrates the utility of the amine as a linchpin in the construction of complex polycyclic systems.
Palladium-Catalyzed Coupling Reactions and Amination
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-nitrogen (C-N) bonds, and the Buchwald-Hartwig amination stands out as a premier method for the synthesis of arylamines from aryl halides and primary amines. While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, the reaction's broad scope allows for a confident prediction of its applicability.
In a typical Buchwald-Hartwig amination, this compound would react with an aryl halide (or pseudohalide, such as a triflate) in the presence of a palladium catalyst and a suitable base. The choice of ligand coordinated to the palladium center is crucial for the reaction's success, influencing reaction rates, yields, and functional group tolerance. For the coupling of primary amines like this compound, bulky electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos have demonstrated wide applicability and high efficiency. nih.gov
The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the deprotonation of the amine by the base and subsequent coordination to the palladium center to form a palladium-amido complex. Reductive elimination from this complex then furnishes the desired N-aryl-(3-methylcyclopentyl)methanamine product and regenerates the Pd(0) catalyst. wikipedia.org
The reaction conditions, including the choice of solvent (commonly ethers like THF or dioxane, or aromatic hydrocarbons like toluene), base (often strong, non-nucleophilic bases such as sodium tert-butoxide or cesium carbonate), and temperature, would need to be optimized for this specific substrate.
Table 1: Illustrative Example of a Buchwald-Hartwig Amination with a Primary Amine
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Cyclohexylamine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100 | 95 |
| 2 | 1-Bromo-4-methoxybenzene | Benzylamine | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Dioxane | 80 | 92 |
Note: This table presents data for analogous primary amines to illustrate typical reaction conditions and yields for the Buchwald-Hartwig amination. Specific data for this compound is not available in the reviewed literature.
Hydroamination Reactions and Directed Synthesis Approaches
Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing amines. wikipedia.org Intermolecular hydroamination of unactivated alkenes with primary amines like this compound presents a synthetic challenge but has been achieved using various catalytic systems. nih.gov
One promising approach involves photocatalysis, where an iridium photocatalyst, upon visible light irradiation, can facilitate the formation of an aminium radical cation from the primary amine. This radical cation can then add to an unactivated alkene in an anti-Markovnikov fashion. nih.gov This method is notable for its mild reaction conditions and high regioselectivity. For instance, the reaction of a primary amine with a cyclic alkene like methylcyclopentene could theoretically yield the corresponding secondary amine.
Directed synthesis approaches can also be envisioned where the aminomethyl group of the title compound directs further functionalization of the cyclopentyl ring. While specific examples for this compound are scarce, related studies on other aminomethyl-cycloalkanes have shown that the amine functionality can direct C-H activation reactions, enabling the introduction of new substituents at specific positions on the ring. sigmaaldrich.com
Table 2: Examples of Intermolecular Hydroamination of Alkenes with Primary Amines
| Entry | Alkene | Amine | Catalyst System | Product | Yield (%) |
| 1 | 1-Octene | Cyclohexylamine | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Thiol | N-(Octan-2-yl)cyclohexanamine | 85 |
| 2 | Styrene | Benzylamine | Ti(NMe₂)₄ | N-(1-Phenylethyl)benzylamine | 90 |
Derivatization for Specialized Research Applications
The primary amine group of this compound allows for a wide range of derivatization reactions, which are essential for various research applications, including analytical detection, chiral separation, and the synthesis of biologically active compounds.
For analytical purposes, especially for gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the volatility and detectability of the amine. Common derivatizing agents for primary amines include:
Acylating agents: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride (PFBOC) react with the primary amine to form stable, volatile amides that are readily detectable by GC-mass spectrometry (GC-MS). nih.govresearchgate.net
Silylating agents: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to form silyl (B83357) derivatives. libretexts.org
Fluorogenic reagents: For sensitive detection in HPLC, reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) can be used to form highly fluorescent derivatives. sigmaaldrich.com
These derivatization methods are crucial for quantifying this compound in complex matrices or for studying its metabolic fate in biological systems. Furthermore, the synthesis of various derivatives, such as amides, sulfonamides, and ureas, starting from this compound, is a common strategy in medicinal chemistry to explore structure-activity relationships of new potential therapeutic agents.
Table 3: Common Derivatizing Agents for Primary Amines for Analytical Applications
| Derivatizing Agent | Abbreviation | Analytical Technique | Derivative Formed |
| Pentafluorobenzoyl chloride | PFBOC | GC-MS | N-Pentafluorobenzoyl amide |
| Trifluoroacetic anhydride | TFAA | GC-MS | N-Trifluoroacetyl amide |
| 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | HPLC-Fluorescence | Fluorescent quinoline (B57606) derivative |
Note: This table lists common derivatizing agents for primary amines. The specific reaction conditions and outcomes for this compound would need to be empirically determined.
Advanced Analytical Characterization of 3 Methylcyclopentyl Methanamine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a molecule. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstones for the structural confirmation of (3-Methylcyclopentyl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information, confirming the connectivity of the methyl, cyclopentyl, and aminomethyl groups.
Research Findings: While a specific spectrum for this compound is not publicly available, its expected NMR data can be predicted based on the analysis of similar aliphatic amines and substituted cyclopentanes.
¹H NMR: The proton spectrum would be complex due to the chirality and conformational flexibility of the cyclopentane (B165970) ring. The protons on the ring would appear as a series of overlapping multiplets in the approximate range of 0.9-2.0 ppm. The methyl group (CH₃) protons would likely appear as a doublet around 0.9-1.0 ppm. The protons of the aminomethyl group (CH₂-NH₂) would be diastereotopic and appear as distinct signals, likely multiplets, in the 2.5-2.8 ppm region. The amine protons (NH₂) would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration, often in the 1.0-3.0 ppm range.
¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to each carbon atom in the molecule. The methyl carbon would be found at the highest field (lowest chemical shift), typically around 15-20 ppm. The carbons of the cyclopentane ring would resonate in the 25-45 ppm range. The aminomethyl carbon (CH₂-NH₂) would appear further downfield, likely in the 40-50 ppm region, due to the deshielding effect of the adjacent nitrogen atom.
Table 1: Predicted NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ | ~0.9 - 1.0 | Doublet (d) |
| ¹H | Cyclopentyl Ring Protons | ~0.9 - 2.0 | Multiplets (m) |
| ¹H | -CH₂-NH₂ | ~2.5 - 2.8 | Multiplets (m) |
| ¹H | -NH₂ | ~1.0 - 3.0 | Broad Singlet (br s) |
| ¹³C | -CH₃ | ~15 - 20 | - |
| ¹³C | Cyclopentyl Ring Carbons | ~25 - 45 | - |
| ¹³C | -CH₂-NH₂ | ~40 - 50 | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its primary amine and aliphatic nature.
Research Findings: The analysis of primary aliphatic amines like methylamine (B109427) provides a strong basis for interpreting the spectrum of this compound. docbrown.info
N-H Stretching: As a primary amine, a key feature would be two medium-intensity absorption bands in the region of 3400-3250 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two bands in this region is a definitive indicator of a primary amine (-NH₂). docbrown.info
C-H Stretching: Strong absorptions between 3000 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations within the cyclopentyl ring and methyl group. docbrown.info
N-H Bending: A characteristic band for the N-H bending (scissoring) vibration is expected to appear in the range of 1650-1580 cm⁻¹. docbrown.info
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1220-1020 cm⁻¹ region. docbrown.infodocbrown.info The portion of the spectrum from approximately 1500 to 400 cm⁻¹, known as the fingerprint region, would show a complex and unique pattern of absorptions resulting from the bending vibrations of the entire molecular structure, serving as a fingerprint for identification. docbrown.info
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3400 - 3250 | Medium (two bands) |
| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 3000 - 2850 | Strong |
| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |
| C-N Stretch | Aliphatic Amine | 1220 - 1020 | Medium-Weak |
Mass Spectrometric Approaches for Molecular Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for the analysis of volatile and thermally stable compounds like this compound.
Research Findings: The GC analysis of volatile amines can be challenging due to their basicity and polarity, which can cause interaction with active sites in the GC column, leading to poor peak shape (tailing) and inaccurate quantification. restek.comgcms.czrestek.com To overcome this, specialized, highly inert capillary columns, such as those with a base-deactivated surface or specific stationary phases (e.g., Rtx-Volatile Amine), are employed to ensure good chromatographic performance. gcms.czrestek.com
Under electron ionization (EI), this compound (Molecular Weight: 113.20 g/mol ) would produce a molecular ion peak (M⁺˙) at m/z 113. nih.gov The fragmentation pattern would be characteristic of aliphatic amines and cyclopentane rings. Key fragmentation pathways would include:
Alpha-Cleavage: The most common fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺), which is often the base peak in the spectrum of primary amines with an ethyl or larger group.
Loss of Aminomethyl Radical: Cleavage of the bond between the ring and the aminomethyl group would result in the loss of a ·CH₂NH₂ radical, leading to a fragment ion at m/z 83, corresponding to the methylcyclopentyl cation.
Ring Fragmentation: The cyclopentane ring can undergo fragmentation, leading to the loss of neutral molecules like ethylene (B1197577) (C₂H₄), resulting in a series of smaller fragment ions.
Table 3: Predicted GC-MS Fragments for this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 113 | [C₇H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |
| 83 | [C₆H₁₁]⁺ | Loss of ·CH₂NH₂ |
| 69 | [C₅H₉]⁺ | Loss of CH₃ and NH₂ |
| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | Ring Fragmentation |
| 30 | [CH₄N]⁺ | Alpha-cleavage, [CH₂=NH₂]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile technique that is particularly useful for the analysis of less volatile or thermally labile derivatives of this compound. It is also the method of choice for chiral separations.
Research Findings: The analysis of amines by LC-MS often utilizes reversed-phase chromatography with electrospray ionization (ESI) in positive ion mode, as the amine functional group is easily protonated to form [M+H]⁺. The choice of mobile phase pH is critical; acidic conditions can decrease retention on C18 columns as the amine becomes protonated, while basic conditions (using pH-stable columns) can increase retention and often improve peak shape.
Given that this compound is chiral, LC-MS methods can be developed for enantiomeric separation using chiral stationary phases (CSPs). springernature.comnih.govnih.gov This allows for the quantification of individual enantiomers, which is critical in many applications.
Tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity by monitoring specific fragmentation transitions (Multiple Reaction Monitoring, MRM). nih.govnih.gov For this compound, an MRM method would involve selecting the protonated molecule ([M+H]⁺, m/z 114.1) as the precursor ion and monitoring one or more of its specific product ions formed via collision-induced dissociation (CID). A likely product ion would result from the loss of ammonia (B1221849) (NH₃), yielding a fragment at m/z 97.1. Such methods allow for quantification at very low levels, even in complex matrices. nih.govresearchgate.net
Table 4: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value / Description |
|---|---|
| Chromatography Mode | Reversed-Phase (e.g., C18 column) or Chiral LC |
| Mobile Phase | Acidified water/acetonitrile gradient (e.g., with 0.1% formic acid) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | 114.1 m/z ([M+H]⁺) |
| Product Ion (Q3) | 97.1 m/z ([M+H-NH₃]⁺) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS)
Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) is a technique for the continuous, real-time monitoring of chemical reactions in solution. uvic.caresearchgate.net It involves using a slight overpressure of an inert gas to push a reacting solution through a capillary directly into the ESI source of a mass spectrometer. researchgate.net
Research Findings: This method is applicable to any reaction where one or more components are detectable by ESI-MS. uvic.ca Since this compound and many of its derivatives contain a basic amine group, they are readily protonated and thus ideal candidates for ESI-MS detection.
PSI-ESI-MS could be used to study the kinetics of reactions involving this compound, such as its synthesis or derivatization. By continuously monitoring the reaction mixture, one could track the intensity of the m/z signal for the starting materials, intermediates, and the final product over time. researchgate.net This provides valuable mechanistic and kinetic data that is difficult to obtain through traditional offline analysis, where aliquots are taken at discrete time intervals. uvic.ca For example, in a derivatization reaction, one could monitor the disappearance of the [M+H]⁺ ion of this compound (m/z 114.1) and the simultaneous appearance of the [M_derivative+H]⁺ ion of the product in real-time.
Ion Mobility-Mass Spectrometry (IMS-MS)
Ion Mobility-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical tool that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing the mass-to-charge ratio (m/z) separation of mass spectrometry. chemrxiv.org In an IMS-MS experiment, ions are guided through a gas-filled drift tube under a weak electric field. Their drift time is influenced by the frequency and nature of collisions with the neutral drift gas, allowing for the determination of an ion's rotationally averaged collision cross-section (CCS). This CCS value is a characteristic physical property of the ion.
This technique is particularly valuable for differentiating isomers and conformers that are indistinguishable by mass spectrometry alone. nih.gov For this compound, which exists as cis and trans diastereomers, IMS-MS offers the potential to separate these species even if they exhibit identical fragmentation patterns in MS/MS experiments. The small differences in their three-dimensional structure would likely result in measurable differences in their CCS values. nih.gov
While experimental data for this compound is not broadly published, predictive models based on its chemical structure can provide estimated CCS values. These predictions are crucial for method development and for the tentative identification of the compound in complex mixtures.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct Ion | Mass (m/z) | Predicted CCS (Ų) in N₂ |
|---|---|---|
| [M+H]⁺ | 114.128 | 129.5 |
| [M+Na]⁺ | 136.110 | 136.2 |
| [M+K]⁺ | 152.084 | 141.4 |
Data predicted using computational models; experimental values may vary. uni.lu
Chromatographic Separations and Purity Assessment
Chromatography is the cornerstone of purity assessment in chemical analysis. For a compound like this compound, several chromatographic techniques are applicable, each with its own advantages for resolving the parent compound from starting materials, by-products, and degradants.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds. nih.gov The analysis of primary amines like this compound by HPLC presents a specific challenge: the lack of a strong ultraviolet (UV) chromophore, which makes detection by standard UV-Vis detectors difficult.
To overcome this, two primary strategies are employed:
Derivatization: The amine can be reacted with a tagging agent to attach a chromophoric or fluorophoric group. Common derivatizing reagents for primary amines include o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethylchloroformate (FMOC), which yield highly fluorescent adducts, enabling sensitive detection. researchgate.netresearchgate.net
Universal Detectors or LC-MS: Alternatively, universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used. The most robust approach is coupling the HPLC system to a mass spectrometer (LC-MS), which provides both separation and mass information for confident peak identification and purity determination. nih.gov
A typical HPLC method for purity assessment would involve a reversed-phase column to separate the polar amine from less polar impurities.
Table 2: Example HPLC Method Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | Fluorescence (Ex: 330 nm, Em: 450 nm for OPA derivative) or Mass Spectrometer |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. taylorandfrancis.com UPLC is the preferred method for high-throughput analysis, such as in reaction optimization screening or for the rapid purity assessment of compound libraries. chemrxiv.org
When coupled with mass spectrometry (UPLC-MS), it becomes a go-to method for modern small molecule characterization. chemrxiv.orgtaylorandfrancis.com For this compound, a UPLC-MS method would provide rapid and definitive purity analysis, capable of separating and identifying trace-level impurities in minutes.
Table 3: Comparison of Typical HPLC and UPLC Performance Characteristics
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm |
| Typical Pressure | 2,000 - 6,000 psi | 10,000 - 15,000 psi |
| Analysis Time | 15 - 30 minutes | 1 - 5 minutes |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The analysis of primary amines by GC can be challenging due to their polarity and propensity to interact with active sites on the column and inlet, leading to poor peak shape (tailing) and potential sample loss. bre.com
To achieve good chromatography for this compound, several approaches can be taken:
Use of Base-Deactivated Columns: Specialized columns with surfaces treated to minimize interactions with basic compounds are essential for analyzing free amines.
Derivatization: Similar to HPLC, derivatization can be used to block the polar N-H group. Silylation or acylation are common methods to create less polar, more volatile derivatives with improved chromatographic behavior.
Flame Ionization Detector (FID): The FID is a robust and sensitive universal detector for carbon-containing compounds and is well-suited for quantifying this compound.
GC-Mass Spectrometry (GC-MS): This provides definitive identification of the compound and any impurities based on their mass spectra.
Table 4: Typical Gas Chromatography Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | DB-5ms or similar low-bleed, base-deactivated capillary column, 30 m x 0.25 mm, 0.25 µm film |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer |
| Detector Temp | 300 °C |
Techniques for Reaction Monitoring and Mechanistic Investigation
Understanding and optimizing the synthesis of this compound requires diligent monitoring of the reaction progress. Chromatographic techniques are indispensable for this purpose. By taking small aliquots from the reaction mixture at various time points, one can track the consumption of reactants, the formation of the desired product, and the appearance and disappearance of any intermediates or by-products. taylorandfrancis.com
UPLC-MS and GC-MS are particularly powerful for mechanistic studies. They allow for the rapid quantification of all components in a reaction sample, providing kinetic data that is crucial for understanding the reaction mechanism. taylorandfrancis.com For example, in a reductive amination synthesis, one could monitor the initial ketone, the intermediate imine/enamine, and the final amine product simultaneously.
In-situ Spectroscopic Techniques: Methods like Fourier-Transform Infrared Spectroscopy (FTIR) can also be used for real-time reaction monitoring by tracking the vibrational bands corresponding to specific functional groups (e.g., the disappearance of a ketone C=O stretch and the appearance of a C-N stretch). researchgate.net
This data enables chemists to optimize reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity, while minimizing the formation of unwanted side products.
Computational and Theoretical Investigations of 3 Methylcyclopentyl Methanamine
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical studies are essential for determining the three-dimensional structure and conformational possibilities of a molecule. nih.gov These methods are rooted in quantum mechanics and are used to calculate a molecule's electronic structure and energy, which in turn allows for the prediction of stable geometries and other properties. numberanalytics.compnas.orgnih.gov (3-Methylcyclopentyl)methanamine possesses a flexible five-membered ring and a rotatable aminomethyl side chain, which gives rise to a variety of possible conformations.
The cyclopentane (B165970) ring itself is not planar and exists in puckered conformations, primarily the "envelope" and "twist" forms, to alleviate ring strain. The relative positions of the methyl and aminomethyl substituents (i.e., cis and trans diastereomers) further multiply the number of unique spatial arrangements. Quantum chemical methods, particularly Density Functional Theory (DFT), are well-suited to map out this complex conformational landscape by optimizing the geometry of each potential conformer and calculating their relative energies.
A typical conformational analysis, though not specifically published for this compound, would involve a systematic search for all energy minima on the potential energy surface. The results would allow for the identification of the most stable conformers and an understanding of the energy barriers that separate them.
Table 1: Illustrative Conformational Analysis of this compound Diastereomers (Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific published research on this compound is not available.)
Reaction Mechanism Elucidation via Computational Modeling
The step-by-step pathway of a chemical reaction can be meticulously detailed using computational modeling. acs.org For an aliphatic amine like this compound, relevant reactions could include nucleophilic substitutions or reactions involving the amine group, such as its interaction with carbon dioxide. nih.govnih.govacs.org Computational investigations can chart the entire reaction coordinate, identifying any transient intermediates and the high-energy transition states that connect them.
A transition state represents the pinnacle of the energy barrier along a reaction pathway and is a fleeting, unstable configuration of atoms. masterorganicchemistry.com Its structure and energy are paramount in determining the rate of a reaction, a concept formalized by transition state theory. fiveable.menumberanalytics.comwikipedia.org Computational algorithms can precisely locate the geometry of a transition state and calculate its energy relative to the reactants. A key characteristic of a computationally verified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the atomic motion that propels the reaction forward from reactants to products. numberanalytics.com For a hypothetical reaction, such as the N-alkylation of this compound, this analysis would detail the simultaneous formation of the new carbon-nitrogen bond and the cleavage of the bond to the leaving group.
Table 2: Hypothetical Transition State Properties for N-Alkylation of this compound (Disclaimer: This data is for illustrative purposes and does not represent published research.)
| Parameter | Value |
|---|---|
| Imaginary Frequency (cm-1) | -450.2i |
| Activation Energy (kcal/mol) | 22.5 |
| Forming C-N bond length (Å) | 2.15 |
| Breaking C-I bond length (Å) | 2.40 |
Molecular Modeling and Simulation in Scaffold Design
In fields like medicinal chemistry, a molecular scaffold serves as a foundational core structure from which a variety of functional groups can be appended to create novel molecules with specific functions. mdpi.comwiley-vch.denih.gov The defined stereochemistry and reactive amine "handle" of this compound make it a potential candidate for such a scaffold. Molecular modeling techniques are instrumental in the rational design and evaluation of scaffold derivatives. numberanalytics.comkinampark.com These simulations can model how different functionalizations affect the molecule's shape, properties, and potential interactions with a biological target, such as the active site of an enzyme.
Table 3: Illustrative Properties for Scaffold-Based Drug Design (Disclaimer: This table is a hypothetical representation of parameters considered in scaffold design.)
| Derivative | Target Affinity (IC50, nM) | Calculated LogP | Topological Polar Surface Area (Å2) |
|---|---|---|---|
| Scaffold-R1 | 500 | 2.5 | 45.0 |
| Scaffold-R2 | 50 | 3.1 | 55.2 |
| Scaffold-R3 | 150 | 2.8 | 48.1 |
Application of Semi-Empirical and Ab Initio Methods
Computational chemistry encompasses a hierarchy of methods that balance accuracy with computational cost. numberanalytics.com
Ab Initio Methods: Latin for "from the beginning," these calculations are based directly on the laws of quantum mechanics without reliance on experimental data for their formulation. numberanalytics.comnih.govfiveable.medtic.mil Methods like Møller-Plesset perturbation theory and Coupled Cluster theory provide high accuracy but are computationally demanding, making them most suitable for smaller molecules or for providing benchmark results. pnas.orgfiveable.me
Semi-Empirical Methods: These methods accelerate calculations by incorporating approximations and parameters derived from experimental data. numberanalytics.comnumberanalytics.comnih.govwikipedia.org Their speed makes them highly effective for studying large molecules or for performing initial explorations of conformational space before refining with more accurate methods. numberanalytics.comnih.gov
For this compound, ab initio calculations would be the preferred choice for obtaining highly accurate conformational energies and reaction barriers. pnas.org Semi-empirical methods would be valuable for rapid screening of many possible conformers or for use in molecular dynamics simulations of the molecule in a larger system. nih.gov
Prediction of Spectroscopic Properties
Computational methods are widely used to predict spectroscopic data, which is indispensable for structure elucidation and the interpretation of experimental results. nih.govnumberanalytics.comarxiv.orgmit.edu
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with a high degree of accuracy using methods like DFT. nih.govrsc.orgacs.org A close match between the computed and experimental NMR spectra can provide strong evidence for the proposed structure and stereochemistry of a molecule. github.io
Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for a Conformer of this compound (Disclaimer: Data is for illustrative purposes only. Chemical shifts are referenced to TMS.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| CH3 | 20.5 |
| CH (with CH3) | 35.2 |
| CH2 (adjacent to CH-CH3) | 32.8 |
| CH (with CH2NH2) | 42.1 |
| CH2NH2 | 46.7 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Methyl iodide |
Applications of 3 Methylcyclopentyl Methanamine As a Versatile Synthetic Building Block
Utilization in Heterocyclic Compound Synthesis
The primary amine functionality of (3-methylcyclopentyl)methanamine makes it a suitable component in multicomponent reactions (MCRs), which are powerful tools for the efficient synthesis of diverse heterocyclic structures. One of the most prominent MCRs is the Ugi four-component reaction (U-4CR). In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine in a one-pot synthesis to form an α-acylamino carboxamide. nih.gov This reaction is highly valued for its ability to generate peptide-like structures and complex heterocyclic scaffolds. researchgate.net
When this compound is employed as the amine component, it introduces a specific chiral motif into the final product. The reaction proceeds through the initial formation of an imine between the amine and the carbonyl compound, which is then attacked by the isocyanide to form a nitrilium intermediate. Subsequent trapping of this intermediate by the carboxylate leads to the final product after an intramolecular rearrangement. nih.gov
The versatility of the Ugi reaction allows for the creation of extensive libraries of compounds for drug discovery and materials science. beilstein-journals.org By strategically choosing the other three components, a wide variety of heterocyclic systems can be accessed. For instance, if a reactant contains a second functional group that can participate in a subsequent intramolecular reaction, complex, fused, or spirocyclic heterocyclic systems can be formed in a process known as an Ugi post-cyclization strategy. researchgate.netnih.gov The incorporation of the (3-methylcyclopentyl)methyl group can influence the stereochemical outcome of these cyclizations and impart specific physical properties, such as solubility and crystallinity, to the resulting heterocycles.
Table 1: Key Multicomponent Reactions Involving Amines for Heterocycle Synthesis
| Reaction Name | Components | Primary Product | Relevance of this compound |
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | Serves as the amine component, introducing a chiral cyclopentyl motif. nih.govresearchgate.net |
| Groebke-Blackburn-Bienaymé Reaction | Amine, Aldehyde, Isocyanide | 3-Aminoimidazole derivative | Can be used as the amine to form substituted imidazoles. nih.gov |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | While not directly using an amine, its derivative, an isocyanide, is a key reactant. nih.gov |
Role in the Construction of Functionalized Oligomers and Macromolecules
The bifunctional nature of this compound, possessing both a reactive amine and a modifiable hydrocarbon scaffold, makes it a candidate for the synthesis of functionalized oligomers and macromolecules. The primary amine can readily undergo reactions like amidation or polymerization to form the backbone or side chains of larger molecules.
In the field of peptidomimetics, which involves the design and synthesis of molecules that mimic the structure and function of natural peptides, this compound can serve as a non-natural amino acid surrogate. nih.govmdpi.com Peptidomimetics are developed to overcome the limitations of natural peptides, such as their susceptibility to enzymatic degradation. nih.gov
The Ugi reaction is a powerful tool for creating peptide-like molecules, often referred to as pseudo-peptides or peptidomimetics. beilstein-journals.org The products of the Ugi reaction are essentially bis-amides, which can be considered as modified dipeptides. nih.gov By using this compound in an Ugi reaction, a peptidomimetic is formed where the (3-methylcyclopentyl)methyl group replaces the typical side chain of a natural amino acid. This modification can confer unique conformational constraints and properties to the resulting molecule.
Furthermore, bis-peptides or bis-glyoxylamide peptidomimetics can be synthesized by reacting bifunctional starting materials, such as bis-N-acetylisatins, with amines. researchgate.net In this context, two molecules of this compound could react with a suitable linker to create a symmetrical bis-peptide structure. Such molecules are of interest in drug discovery for their potential to interact with multiple receptor sites. nih.gov
Integration into Chiral Auxiliaries and Ligands
The inherent chirality of this compound makes it an attractive scaffold for the development of chiral auxiliaries and ligands for asymmetric synthesis.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed. While specific examples detailing the use of this compound itself as a widely-established auxiliary like pseudoephedrine or oxazolidinones are not prominent in the provided results, its structural features—a primary amine for attachment to a substrate and a defined stereocenter—are ideal for such applications. wikipedia.orgharvard.edu For instance, it could be converted into an amide with a prochiral substrate. The steric bulk and defined orientation of the methylcyclopentyl group could then direct the approach of a reagent to one face of the molecule, inducing asymmetry.
More significantly, chiral amines are fundamental building blocks for chiral ligands used in transition-metal-catalyzed asymmetric reactions. mdpi.comresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with high enantioselectivity. This compound can be derivatized to form various types of ligands, such as Schiff bases (by condensation with aldehydes) or phosphine-amine ligands. researchgate.net These ligands can then be used in a multitude of asymmetric transformations, including hydrogenations, C-H functionalizations, and Michael additions. mdpi.commdpi.com The stereochemistry of the final product is directly influenced by the chirality originating from the this compound core.
Table 2: Examples of Chiral Auxiliaries and Their General Application
| Chiral Auxiliary | Typical Attachment | Common Reactions Controlled |
| Evans' Oxazolidinones | Acylation to form N-acyl derivative | Aldol reactions, Alkylation reactions wikipedia.orgmdpi.com |
| Pseudoephedrine/Pseudoephenamine | Amide formation with a carboxylic acid | Alkylation of enolates harvard.edu |
| Camphorsultam | Acylation to form N-acyl derivative | Michael additions, Claisen rearrangements wikipedia.org |
| Hypothetical: this compound | Amide formation with a carboxylic acid | Potential for stereoselective alkylations or additions |
Precursor for Advanced Materials and Specialized Chemicals
The structural framework of this compound can be incorporated into more complex molecules designed for materials science applications. Its primary amine group allows it to be grafted onto surfaces or integrated into polymer backbones through polymerization reactions. The alicyclic cyclopentyl ring imparts a degree of rigidity and thermal stability, which can be desirable properties for advanced materials.
Derivatives of this compound could find use as:
Monomers: For the synthesis of specialty polyamides or polyimides with defined stereochemistry, potentially leading to materials with unique optical or mechanical properties.
Curing Agents: In epoxy resins, where the amine groups react with epoxide rings to form a cross-linked polymer network. The structure of the amine can influence the glass transition temperature, toughness, and other bulk properties of the final material.
Building Blocks for Liquid Crystals: The rigid cyclopentyl core, when appropriately substituted with other mesogenic groups, could be a component in the synthesis of novel liquid crystalline materials.
Scaffold for the Discovery of New Molecular Entities
In medicinal chemistry and drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound is an ideal scaffold for generating molecular diversity. researchgate.net
The Ugi multicomponent reaction is a prime example of how this scaffold can be exploited. researchgate.netbeilstein-journals.org By systematically varying the aldehyde, carboxylic acid, and isocyanide components reacted with this compound, a large and diverse library of new chemical entities can be rapidly synthesized. nih.gov These libraries are then screened for biological activity against various targets, such as enzymes or receptors. The (3-methylcyclopentyl)methyl group provides a defined, three-dimensional, and lipophilic core that can be crucial for binding to a biological target. The discovery of novel antimicrobial agents has been a successful application of this approach using different amine scaffolds. nih.gov The unique shape and chirality conferred by the this compound scaffold can lead to compounds with high potency and selectivity, making it a valuable starting point for the development of new therapeutic agents.
Future Research Directions for 3 Methylcyclopentyl Methanamine Chemistry
Development of Sustainable and Green Synthetic Routes
The chemical industry's shift towards environmentally benign processes necessitates the development of sustainable methods for producing amines. rsc.orgrsc.org Future research on the synthesis of (3-Methylcyclopentyl)methanamine will likely focus on moving away from traditional, often hazardous, synthetic routes and embracing greener alternatives.
A primary area of focus will be the utilization of renewable feedstocks. acs.orgresearchgate.net Lignocellulosic biomass, a globally abundant and renewable resource, can be a source for various platform molecules that, through catalytic transformations, could lead to the synthesis of cycloalkylamines. tu-darmstadt.dersc.org Research could explore pathways starting from biomass-derived cyclopentyl compounds, potentially leading to this compound through a series of catalytic reduction and amination steps. The direct amination of alcohols derived from biomass is a particularly promising strategy, often utilizing heterogeneous catalysts and offering a more atom-economical route. mdpi.commdpi.commdpi.com
Biocatalysis is another cornerstone of green chemistry that holds immense potential for the synthesis of this compound. nih.govmdpi.com The use of enzymes, such as transaminases and reductive aminases (RedAms), can offer high selectivity and operate under mild reaction conditions. mdpi.comnih.gov Future work could involve engineering specific enzymes for the asymmetric synthesis of chiral isomers of this compound, which would be of significant interest for applications in pharmaceuticals and fine chemicals. nih.govacs.org
Furthermore, the development of catalytic "hydrogen borrowing" or "hydrogen autotransfer" processes presents a highly atom-economical and waste-free approach. rsc.orgacs.org This methodology, which uses the alcohol substrate itself as the hydrogen source for the reductive amination, generates water as the only byproduct and is a prime example of green chemistry in action. rsc.org Research in this area would focus on developing robust and recyclable catalysts, including those based on non-precious metals like nickel, for the efficient conversion of a (3-methylcyclopentyl)methanol (B2807012) precursor to the target amine. acs.orgrsc.org
Exploration of Novel Catalytic Transformations
The primary amine functionality of this compound makes it a versatile building block for a wide array of chemical transformations. Future research will undoubtedly delve into new catalytic methods to derivatize this amine and expand its synthetic utility.
A key area of investigation will be the development of novel C-N bond-forming reactions. nih.gov This includes exploring its use in direct C-H amination reactions, where the amine is coupled with unactivated C-H bonds in arenes or other organic molecules, a process that streamlines synthesis by avoiding the need for pre-functionalized substrates. nih.gov Photoredox catalysis is an emerging tool that could enable such transformations under mild conditions. nih.govnih.gov
Furthermore, the exploration of this compound in multicomponent reactions will be a fruitful avenue of research. These reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient and can rapidly generate molecular diversity. nih.gov For instance, its participation in the synthesis of highly substituted piperidines or other heterocyclic structures could be investigated. nih.gov
The development of catalysts for the selective N-alkylation and N-arylation of this compound will also be crucial. While traditional methods often suffer from over-alkylation, modern catalytic systems, including those based on nickel and other earth-abundant metals, offer greater control and selectivity. rsc.orgresearchgate.net This would allow for the precise synthesis of secondary and tertiary amines derived from this compound, each with potentially unique properties and applications.
Expansion into New Areas of Materials Science
Cycloaliphatic amines are known for their utility in materials science, particularly as curing agents for epoxy resins, imparting desirable properties such as high durability, chemical resistance, and good mechanical performance. google.comwestlakeepoxy.compflaumer.comrich-cn.netcorrosionpedia.comk2pchemicals.com Future research on this compound will likely explore its potential in this and other areas of materials science.
A significant research direction will be the systematic investigation of this compound as a curing agent for various epoxy resins, including cycloaliphatic epoxy resins. tetrawill.comresearchgate.netcore.ac.uk Studies would focus on how its specific structure, with the methyl-substituted cyclopentyl ring, influences curing kinetics, the glass transition temperature (Tg) of the resulting polymer, and the final mechanical and thermal properties of the cured material. researchgate.netcore.ac.uk Its potential to create materials with enhanced flexibility, impact resistance, and UV stability will be of particular interest. pflaumer.comcorrosionpedia.com
Beyond epoxy resins, this compound could be explored as a monomer for the synthesis of novel polyamides and polyimides. The incorporation of the alicyclic ring structure into the polymer backbone could lead to materials with unique thermal and mechanical properties, potentially finding applications in high-performance coatings, adhesives, and composites. tu-darmstadt.de
The amine functionality also allows for its use in the surface modification of materials. Grafting this compound onto the surface of nanoparticles or other substrates could be used to tailor their surface properties, such as hydrophilicity, and to introduce reactive sites for further functionalization.
Advanced Computational Studies for Property Prediction and Reaction Design
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, and it will play a crucial role in guiding future research on this compound. nih.gov
Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of this compound and its derivatives, providing insights into how its three-dimensional structure influences its reactivity. chemrxiv.org Such studies can also be used to model reaction mechanisms, for example, in catalytic amination or polymerization reactions, helping to elucidate reaction pathways and identify rate-determining steps. rsc.orgnih.gov
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physical and chemical properties of this compound and its derivatives. acs.orgnih.gov For instance, models could be created to predict properties relevant to its application as a curing agent, such as its reactivity with epoxy groups or the expected Tg of the resulting polymer. nih.gov This would enable the virtual screening of potential derivatives and accelerate the discovery of new materials with desired properties.
Computational studies will also be invaluable in the design of new catalysts for the synthesis and transformation of this compound. By modeling the interactions between the substrate, catalyst, and reagents, it is possible to design catalysts with enhanced activity, selectivity, and stability.
Design and Synthesis of Complex Derivatives with Tunable Properties
Building upon the foundational research into its synthesis and reactivity, a major future direction will be the design and synthesis of complex derivatives of this compound with properties tailored for specific applications.
The introduction of additional functional groups onto the cyclopentyl ring or the amine's side chain can lead to a vast array of new molecules. For example, the synthesis of chiral derivatives, potentially through stereoselective biocatalytic or chemical methods, could yield compounds with interesting biological activities. nih.govacs.org
The synthesis of derivatives with specific electronic or steric properties could be targeted to fine-tune their performance in applications such as catalysis or materials science. nih.gov For instance, introducing electron-withdrawing or electron-donating groups could modulate the basicity and nucleophilicity of the amine, influencing its reactivity. vanderbilt.edu
Furthermore, the incorporation of this compound into more complex molecular architectures, such as dendrimers or macrocycles, could lead to novel materials with unique host-guest properties or self-assembly behavior. The synthesis of aminoflavone derivatives, for example, has been explored for their potential anti-tumor properties. mdpi.com
The ability to systematically modify the structure of this compound will be key to unlocking its full potential and developing a new generation of functional molecules and materials.
Q & A
Q. What synthetic strategies are optimal for producing (3-Methylcyclopentyl)methanamine, and how can reaction yields be improved?
- Methodological Answer : The synthesis of this compound can be approached via reductive amination of 3-methylcyclopentanone with methylamine, followed by hydrogenation using catalysts like palladium on carbon (Pd/C) in ethanol . To maximize yields, optimize reaction conditions:
- Catalyst Loading : 5–10% Pd/C under 1–3 atm H₂ pressure.
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance intermediate stability.
- Temperature Control : Maintain 40–60°C to prevent side reactions.
Post-synthesis, purify via fractional distillation or column chromatography to isolate the amine.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H NMR (δ 1.2–1.8 ppm for cyclopentyl protons; δ 2.4–2.7 ppm for methanamine CH₂) and ¹³C NMR (δ 25–35 ppm for methylcyclopentyl carbons) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 127 (C₇H₁₅N⁺) with fragmentation patterns confirming cyclopentyl and methylamine groups.
- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Adhere to:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation exposure .
- Storage : Refrigerate (2–8°C) in airtight, glass containers to avoid degradation .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : Validate compound purity via HPLC (>98%) and elemental analysis.
- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and buffer pH (7.4 ± 0.2) .
- Statistical Analysis : Use meta-analysis tools to reconcile data from multiple studies, focusing on effect sizes and confidence intervals .
Q. What computational methods predict the receptor-binding affinity of this compound derivatives?
- Methodological Answer : Employ:
- Molecular Docking : Use AutoDock Vina to simulate interactions with GPCRs (e.g., serotonin receptors) .
- Molecular Dynamics (MD) : Analyze ligand-receptor stability over 100-ns simulations (AMBER or GROMACS).
- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. fluoro groups) on binding energy.
Q. What enantiomeric resolution strategies are effective for this compound with chiral centers?
- Methodological Answer : Resolve enantiomers via:
- Chiral Chromatography : Use Chiralpak® IA columns with hexane/isopropanol mobile phases.
- Derivatization : Form diastereomers with chiral auxiliaries (e.g., Mosher’s acid chloride) and analyze via ¹H NMR .
- Enzymatic Resolution : Lipase-mediated kinetic resolution in organic solvents.
Q. How do solvent polarity and pH impact the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies show:
- Polar Solvents : Acetonitrile/water mixtures (≥70% organic) reduce hydrolysis rates.
- pH Effects : Stable at pH 6–8; degradation accelerates below pH 4 (amine protonation) or above pH 9 (oxidative deamination) .
- Kinetic Analysis : Monitor degradation via HPLC-UV at 254 nm, calculating t₁/₂ under varying conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
